molecular formula C7H7N3O B12823254 4-Amino-1H-benzo[d]imidazol-5-ol

4-Amino-1H-benzo[d]imidazol-5-ol

Cat. No.: B12823254
M. Wt: 149.15 g/mol
InChI Key: YLQQMYQUUYYCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazol-5-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid, followed by oxidation to yield the desired benzimidazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with similar core structure.

    2-Amino-1H-benzo[d]imidazol-5-ol: A closely related derivative with an amino group at a different position.

    5-Nitro-1H-benzo[d]imidazol-2-amine: Another derivative with a nitro group substitution.

Uniqueness: 4-Amino-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-amino-1H-benzimidazol-5-ol

InChI

InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,8H2,(H,9,10)

InChI Key

YLQQMYQUUYYCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.